molecular formula C9H16O4 B8650984 ethyl 2-((5-oxopentyl)oxy)acetate CAS No. 106555-78-6

ethyl 2-((5-oxopentyl)oxy)acetate

Cat. No.: B8650984
CAS No.: 106555-78-6
M. Wt: 188.22 g/mol
InChI Key: YNJMSZLXVZTNQY-UHFFFAOYSA-N
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Description

ethyl 2-((5-oxopentyl)oxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-((5-oxopentyl)oxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of 5-oxopentanoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of ethyl [(5-oxopentyl)oxy]acetate often employs continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((5-oxopentyl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-oxopentanoic acid

    Reduction: 5-hydroxypentyl alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

ethyl 2-((5-oxopentyl)oxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl [(5-oxopentyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding alcohol and acid. This reaction is crucial in various biological processes and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Isopentyl acetate: Known for its banana-like smell, used in the food industry.

Uniqueness

ethyl 2-((5-oxopentyl)oxy)acetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and additional functional groups make it more versatile in various chemical reactions compared to simpler esters like ethyl acetate.

Properties

CAS No.

106555-78-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(5-oxopentoxy)acetate

InChI

InChI=1S/C9H16O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h6H,2-5,7-8H2,1H3

InChI Key

YNJMSZLXVZTNQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of dimethylsulphoxide (18.6 ml, 263 mmol) in 75 ml of CH2Cl2 at -60° C. under nitrogen, is added dropwise a solution of trifluoroacetic anhydride (27.8 ml, 197 mmol) in 75 ml of CH2Cl2, over about 15 minutes. The reaction mixture is stirred for a further 15 minutes at -60° C. and the hydroxy/ester (1) (25 g, 132 mmol) in 150 ml CH2Cl2 is then added at such a rate as to keep the reaction temperature below -60° C. (over about 30 minutes). After a further 15 minutes at this temperature, triethylamine (55 ml, 395 mmol) is added slowly over about 15 minutes, the reaction mixture is allowed to warm to ambient temperature (about 1.5 hours) and is then quenched with water. The product is isolated by extraction with dichloromethane and purified by chromatography on Florisil to provide the title compound as an oil (20.7 g, 84%), νmax (film) 1750, 1725, 1195, 1130 cm-1.
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18.6 mL
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27.8 mL
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75 mL
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75 mL
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25 g
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150 mL
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55 mL
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Yield
84%

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